Methyl 5-methyl-2-[[thioxo[(1-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazol-3-yl)amino]methyl]amino]-3-thiophenecarboxylate
Description
Methyl 2-[({[1-(1-adamantyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of adamantane, pyrazole, and thiophene moieties
Properties
IUPAC Name |
methyl 2-[[1-(1-adamantyl)pyrazol-3-yl]carbamothioylamino]-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S2/c1-12-5-16(19(26)27-2)18(29-12)23-20(28)22-17-3-4-25(24-17)21-9-13-6-14(10-21)8-15(7-13)11-21/h3-5,13-15H,6-11H2,1-2H3,(H2,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXHIMWWUYBPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=S)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106113 | |
| Record name | Methyl 5-methyl-2-[[thioxo[(1-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazol-3-yl)amino]methyl]amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588713-29-5 | |
| Record name | Methyl 5-methyl-2-[[thioxo[(1-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazol-3-yl)amino]methyl]amino]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588713-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl-2-[[thioxo[(1-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazol-3-yl)amino]methyl]amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-[[thioxo[(1-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazol-3-yl)amino]methyl]amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the adamantane derivative, which undergoes functionalization to introduce the pyrazole ring. This is followed by the introduction of the thiophene moiety through a series of coupling reactions. The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[1-(1-adamantyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate can undergo a variety of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a potential candidate for drug development.
Medicine: The compound’s potential bioactivity could be harnessed for therapeutic applications.
Industry: Its unique properties could be useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which Methyl 5-methyl-2-[[thioxo[(1-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazol-3-yl)amino]methyl]amino]-3-thiophenecarboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The adamantane moiety is known for its rigidity and stability, which can enhance the compound’s binding affinity to certain proteins or enzymes. The pyrazole and thiophene rings may also contribute to the compound’s bioactivity by facilitating interactions with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({[1-(1-adamantyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 1-(1-Adamantyl)-3-(5-methylthiophen-2-yl)urea
Uniqueness
Methyl 2-[({[1-(1-adamantyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate is unique due to the specific combination of its structural components. The presence of the adamantane moiety imparts rigidity and stability, while the pyrazole and thiophene rings provide opportunities for diverse chemical reactivity and potential bioactivity. This combination of properties makes it a valuable compound for research and development in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
